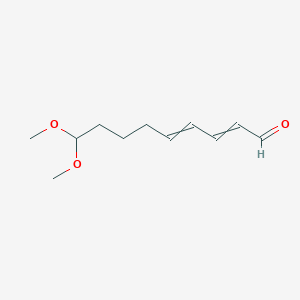

9,9-Dimethoxynona-2,4-dienal

Description

Structure

3D Structure

Properties

CAS No. |

185139-22-4 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

9,9-dimethoxynona-2,4-dienal |

InChI |

InChI=1S/C11H18O3/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |

InChI Key |

BDKUMNQSPMMXTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCC=CC=CC=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9,9 Dimethoxynona 2,4 Dienal

Convergent and Divergent Strategies for the Dienal Moiety Construction

The formation of the conjugated diene system in 9,9-Dimethoxynona-2,4-dienal is a critical aspect of its synthesis. Both convergent and divergent strategies are employed, utilizing a range of powerful carbon-carbon bond-forming reactions.

Olefination Reactions: Wittig, Horner-Wadsworth-Emmons, and Peterson Olefinations

Olefination reactions are fundamental to the construction of carbon-carbon double bonds and are extensively used in the synthesis of dienals. The Wittig, Horner-Wadsworth-Emmons (HWE), and Peterson reactions are prominent examples, each with distinct characteristics and applications.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to form an alkene. udel.edulumenlearning.commasterorganicchemistry.commnstate.edu The reaction is driven by the formation of a stable triphenylphosphine (B44618) oxide byproduct. total-synthesis.com For the synthesis of a dienal like this compound, a stepwise approach is often necessary, where a phosphonium (B103445) salt is first prepared by the reaction of triphenylphosphine with an appropriate alkyl halide. lumenlearning.commasterorganicchemistry.com This salt is then deprotonated with a strong base to generate the nucleophilic ylide, which subsequently reacts with an aldehyde to form the desired alkene. lumenlearning.comtotal-synthesis.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. udel.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphorus ylides. wikipedia.org This often leads to milder reaction conditions and easier purification, as the dialkylphosphate byproduct is water-soluble. organic-chemistry.org A key advantage of the HWE reaction is its propensity to form (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.orgnrochemistry.comnih.gov However, modifications such as the Still-Gennari olefination allow for the selective synthesis of (Z)-alkenes. nrochemistry.comnih.gov The HWE reaction is a reliable method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds, making it highly suitable for constructing the dienal system of this compound. nrochemistry.comcore.ac.uk

The Peterson olefination offers another alternative for alkene synthesis, involving the reaction of an α-silyl carbanion with a carbonyl compound. chemistnotes.comwikipedia.orgorganic-chemistry.org A significant feature of this reaction is the ability to control the stereochemical outcome. wikipedia.orgorganic-chemistry.org The intermediate β-hydroxysilane can be isolated, and subsequent elimination under acidic or basic conditions yields either the (E)- or (Z)-alkene, respectively. chemistnotes.comwikipedia.orgorganic-chemistry.org This stereochemical control is a valuable tool in the synthesis of specific isomers of dienals. The reaction can be performed in a two-step protocol, allowing for the synthesis of stereo-defined alkenes in high yields. nih.gov An aza-Peterson variation has also been developed for the synthesis of (E)-1,3-dienes. organic-chemistry.org

Interactive Data Table: Comparison of Olefination Reactions

| Reaction | Reagent | Key Features | Stereoselectivity | Byproduct |

| Wittig | Phosphorus ylide | Versatile for aldehydes and ketones | Can be tuned for (E) or (Z) | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | More nucleophilic, milder conditions | Predominantly (E), tunable to (Z) | Water-soluble dialkylphosphate |

| Peterson | α-Silyl carbanion | Stereochemical control via intermediate | (E) or (Z) depending on workup | Silanol |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation in Dienal Systems

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgresearchgate.net Reactions such as the Suzuki, Heck, and Stille couplings are particularly relevant for the construction of conjugated dienal systems. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. wikipedia.org For the synthesis of a dienal, this could involve coupling a vinyl-organometallic species with a vinyl halide or triflate. The stereochemistry of the resulting diene can often be controlled by the geometry of the starting materials. Allyl-allyl cross-coupling reactions are also important for the direct construction of 1,5-dienes, which can be precursors to conjugated systems. rsc.org

Aldol (B89426) Condensations and Related Carbonyl Additions in Dienal Precursors

The aldol condensation is a classic carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. wikipedia.orgkhanacademy.orgyoutube.comorganic-chemistry.org By using an unsaturated aldehyde as one of the reaction partners, a dienal can be constructed. thieme-connect.de A crossed aldol condensation, where two different carbonyl compounds are used, can be synthetically useful if one of the partners lacks α-hydrogens, preventing self-condensation. wikipedia.org The reaction can be catalyzed by either acid or base, and the conditions can be controlled to favor either the aldol addition product or the fully condensed enone. wikipedia.orgyoutube.com

Installation and Manipulation of the 9,9-Dimethoxy Acetal (B89532) Group

Acetalization Techniques from Aldehyde Precursors

Acetals are typically formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. wikipedia.org To form a dimethyl acetal, methanol (B129727) is used. The reaction is an equilibrium process, and to drive it to completion, water must be removed, often through azeotropic distillation or by using a dehydrating agent. wikipedia.org Various acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid or Lewis acids. organic-chemistry.org For a substrate with multiple functional groups, chemoselective acetalization of an aldehyde in the presence of a ketone is possible under certain conditions. organic-chemistry.org

Selective Deprotection and Functional Group Interconversion Strategies

The dimethoxy acetal is a robust protecting group, stable to basic and nucleophilic conditions. organic-chemistry.org Deprotection is typically achieved under acidic conditions, often by hydrolysis in the presence of water and an acid catalyst, which regenerates the aldehyde. organic-chemistry.orgyoutube.com The selectivity of deprotection can be important when other acid-sensitive groups are present in the molecule. Mild deprotection methods using reagents like bismuth nitrate (B79036) have been developed for chemoselective cleavage of acetals. organic-chemistry.org It is possible to selectively deprotect an aldehyde acetal while leaving other protecting groups, such as a boronic ester, intact. reddit.com Furthermore, methods for the selective cleavage of acyclic acetals in the presence of cyclic acetals have been reported. oup.com

Stereoselective Synthesis of this compound Isomers

The biological and chemical properties of unsaturated compounds are often dictated by the geometry of their double bonds. For this compound, the (2E,4E)-isomer is typically the most stable and synthetically sought-after. Achieving high stereoselectivity is therefore a primary goal in its synthesis.

The creation of the C2-C3 and C4-C5 double bonds with a trans-trans (E,E) configuration is a critical step in the synthesis of this compound. Olefination reactions are the most common methods for forming carbon-carbon double bonds, with the Horner-Wadsworth-Emmons (HWE) reaction being particularly effective for generating (E)-alkenes with high selectivity. wikipedia.orgcore.ac.uk

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org Unlike the standard Wittig reaction, which often yields mixtures of E and Z isomers or favors the Z-isomer with unstabilized ylides, the HWE reaction predominantly produces the thermodynamically more stable (E)-alkene. wikipedia.orgadichemistry.com This selectivity is a key advantage for constructing the (2E,4E)-diene system of the target molecule.

A plausible retrosynthetic analysis for this compound would involve a key HWE coupling step. For instance, the molecule can be disconnected at the C4-C5 bond, suggesting a reaction between an α,β-unsaturated aldehyde and a phosphonate ylide. A common strategy would involve the reaction of 5,5-dimethoxypentanal (B3053084) with a phosphonate reagent designed to form the C2-C4 diene portion.

A more robust approach for ensuring (E,E)-geometry is a sequential strategy. First, an initial HWE reaction could be used to form the C4-C5 double bond. The resulting α,β-unsaturated ester could then be reduced to the corresponding aldehyde and subjected to a second HWE reaction to install the C2-C3 double bond.

For example, the synthesis could start from 6,6-dimethoxyhexan-2-one. An HWE reaction with a phosphonoacetate reagent would form methyl (E)-7,7-dimethoxyhept-2-enoate. Following reduction of the ester to an aldehyde (e.g., using DIBAL-H), a second HWE reaction with a phosphonate reagent like diethyl (2-formylethyl)phosphonate would build the dienal structure with high (E,E)-selectivity.

The table below compares the general stereochemical outcomes of the Wittig reaction and the Horner-Wadsworth-Emmons reaction, highlighting the utility of the HWE reaction for this specific synthetic challenge.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide (from a phosphonium salt) | Phosphonate carbanion (from a phosphonate ester) |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkylphosphate salt |

| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |

| Stereoselectivity | Variable; unstabilized ylides favor Z-alkenes, stabilized ylides favor E-alkenes. wikipedia.org | Predominantly favors the formation of E-alkenes. wikipedia.orgorganic-chemistry.org |

| Reactivity | Ylides are highly basic and reactive. | Carbanions are more nucleophilic but less basic. wikipedia.org |

While this compound itself is an achiral molecule, the principles of asymmetric synthesis are crucial for the preparation of chiral derivatives or precursors which may be required for specific applications. Asymmetric catalysis and chiral auxiliaries are two powerful strategies to control the stereochemical outcome of a reaction. york.ac.uk

Chiral Auxiliary Approaches: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. For the synthesis of a chiral derivative of this compound, an auxiliary could be incorporated into one of the precursor fragments. For example, an Evans oxazolidinone auxiliary could be attached to a propionate (B1217596) unit. Asymmetric alkylation of this chiral synthon could establish a stereocenter, which would then be carried through the synthesis. The auxiliary would be cleaved at a later stage to reveal the chiral functionality on the nonadienal backbone.

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov Potential applications in a synthesis targeting a chiral analog of this compound could include:

Asymmetric Hydrogenation: If a precursor contains a ketone or an isolated double bond, it could be reduced asymmetrically using a chiral catalyst (e.g., a Ru-BINAP complex) to set a key stereocenter.

Asymmetric Aldol or Michael Reactions: The carbon backbone could be constructed using an asymmetric aldol or Michael reaction catalyzed by a chiral organocatalyst (like proline) or a metal complex to create stereocenters with high enantiomeric excess. nih.gov

These asymmetric strategies provide pathways to access specific stereoisomers of related compounds, which would be challenging or impossible to obtain through classical resolution methods.

Process Optimization and Scale-Up Considerations for this compound

Transitioning a synthetic route from a laboratory setting to a larger, pilot-plant or industrial scale requires careful optimization of various parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility. asischem.commdpi.com

Key considerations for the scale-up of this compound synthesis include:

Route Scouting and Reagent Selection: The chosen synthetic route should be robust and use readily available, inexpensive, and safe reagents. For instance, while powerful, certain reagents used in small-scale synthesis (e.g., some strong bases like n-butyllithium) may pose challenges on a larger scale regarding handling and safety. Alternative, safer bases for the HWE reaction, such as sodium methoxide (B1231860) or potassium carbonate in specific solvent systems, might be evaluated.

Reaction Condition Optimization: Each step must be optimized for concentration, temperature, reaction time, and catalyst loading. For exothermic reactions, efficient heat management is critical to prevent runaway reactions and the formation of impurities. The use of Process Analytical Technology (PAT), such as in-line IR or NMR spectroscopy, can provide real-time monitoring of reaction progress, ensuring consistency between batches. nih.gov

Work-up and Purification: Procedures for quenching reactions, separating phases, and purifying the product must be scalable. Aqueous extractions are preferable to chromatography on a large scale. Crystallization or distillation are often the preferred methods for final purification in an industrial setting. The water-soluble nature of the phosphate (B84403) byproduct from the HWE reaction is a significant advantage in this context. wikipedia.org

Process Safety: A thorough hazard analysis of each step is essential. This includes understanding the thermal stability of intermediates, potential for vigorous reactions, and the toxicity of all materials used.

The table below summarizes key parameters that would need to be optimized for a scalable synthesis of this compound.

| Parameter | Laboratory Scale Focus | Scale-Up Focus |

| Reagents | Efficacy and availability | Cost, safety, handling, and waste profile |

| Solvents | High purity, effective for reaction | Low toxicity, ease of recovery/recycling, cost |

| Temperature | Precise control with lab equipment | Efficient heat transfer, management of exotherms |

| Purification | Flash column chromatography | Crystallization, distillation, extraction |

| Monitoring | Thin-Layer Chromatography (TLC), NMR of final product | Process Analytical Technology (PAT), in-process controls |

| Throughput | Yield of a single batch | Space-time yield, cycle time, process robustness |

By systematically addressing these factors, a synthetic route developed in the laboratory can be successfully translated into a reliable and economically viable manufacturing process.

Comprehensive Reaction Chemistry of 9,9 Dimethoxynona 2,4 Dienal

Reactions Involving the Conjugated Diene System

The conjugated diene system in 9,9-dimethoxynona-2,4-dienal is a hub of reactivity, susceptible to a variety of addition reactions. The electron-withdrawing nature of the aldehyde group polarizes the diene system, influencing the regioselectivity and stereoselectivity of these transformations.

Cycloaddition Reactions (e.g., Diels-Alder) and their Stereochemical Aspects

The conjugated diene of this compound is a suitable component for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. mdpi.comwikipedia.org In this reaction, the dienal acts as the diene component, reacting with a dienophile, typically an alkene or alkyne bearing electron-withdrawing groups. masterorganicchemistry.com The reaction is concerted, meaning that the new carbon-carbon bonds are formed in a single step. mdpi.comtransformationtutoring.com

The stereochemistry of the Diels-Alder reaction is highly predictable. The relative stereochemistry of the substituents on the dienophile is retained in the product. masterorganicchemistry.com For instance, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring, while a trans-dienophile will result in a trans-substituted product. libretexts.org

Furthermore, when cyclic dienophiles are used, two diastereomeric products, designated as endo and exo, can be formed. masterorganicchemistry.com The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond of the diene, is often the major product due to secondary orbital interactions. wikipedia.org However, the substitution pattern on the diene and dienophile can influence this selectivity, with some terminally substituted dienes showing a preference for the exo product. acs.org In the case of 2,4-dienals, aminocatalyzed asymmetric Diels-Alder reactions have been developed, allowing for the synthesis of spirocyclic compounds with high enantioselectivity. rsc.orgrsc.org

Table 1: Illustrative Diels-Alder Reactions of a 2,4-Dienal System

| Dienophile | Catalyst | Major Product Stereochemistry | Reference |

| Maleic Anhydride | Thermal | endo | wikipedia.org |

| N-Phenylmaleimide | Lewis Acid (e.g., AlCl₃) | endo | transformationtutoring.com |

| Nitroalkene | Chiral Amine | exo | nih.gov |

| Rhodanine Derivatives | Chiral Amine | High dr and ee | rsc.orgscispace.com |

Note: This table is illustrative and based on the general reactivity of 2,4-dienals. Specific yields and selectivities for this compound would require experimental validation.

Conjugate Addition Reactions (e.g., Michael Additions)

The conjugated system of this compound is susceptible to conjugate addition, also known as Michael addition. psu.eduwikipedia.org In this reaction, a nucleophile adds to the β- or δ-carbon of the dienal, which are electrophilic due to the electron-withdrawing effect of the aldehyde group. The reaction is typically catalyzed by a base, which generates the nucleophilic species. psu.edu

A wide range of nucleophiles can participate in Michael additions, including enolates, amines, thiols, and organometallic reagents. rsc.org The regioselectivity of the addition (1,4- vs. 1,6-addition) can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For α,β,γ,δ-unsaturated aldehydes, 1,6-addition is a possible pathway. nih.gov Organocatalytic methods have been developed for the asymmetric 1,6-addition to 2,4-dienals, leading to chiral products with high enantioselectivity. nih.gov

Table 2: Examples of Conjugate Addition to Dienal Systems

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Diethyl Malonate | Base (e.g., NaOEt) | 1,4-Adduct | chemistrysteps.com |

| Nitromethane | Organocatalyst | 1,4-Adduct | buchler-gmbh.com |

| Hydroxyarenes | Organocatalyst | 1,6-Adduct leading to chromans | nih.gov |

| Grignard Reagents | Cu(I) salts | 1,4-Adduct | acs.org |

Note: This table illustrates the types of conjugate additions possible for dienals. The specific regioselectivity and yield for this compound would depend on the specific reaction conditions.

Electrophilic and Nucleophilic Additions to the Dienal Backbone

Electrophilic addition to the conjugated diene system of this compound can proceed via 1,2- or 1,4-addition pathways. transformationtutoring.comlibretexts.org The reaction is initiated by the attack of an electrophile (e.g., H⁺ from HBr) on one of the double bonds, forming a resonance-stabilized allylic carbocation. The subsequent attack of the nucleophile (e.g., Br⁻) can occur at either of the carbons bearing the positive charge, leading to a mixture of products. chemistrysteps.comlibretexts.orghu.edu.jo The ratio of these products can be controlled by the reaction temperature, with the 1,2-adduct being the kinetic product (favored at low temperatures) and the 1,4-adduct being the thermodynamic product (favored at higher temperatures). chemistrysteps.com

Nucleophilic attack can also occur directly at the carbonyl carbon (1,2-addition) or at the β- or δ-positions (conjugate addition), as discussed in the previous section. The outcome depends on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents (without a copper catalyst), tend to favor 1,2-addition to the aldehyde. In contrast, "soft" nucleophiles, like cuprates and enamines, generally favor conjugate addition.

Transformations at the Aldehyde and Acetal (B89532) Functional Groups

The aldehyde and dimethoxy acetal groups at the termini of the molecule offer further opportunities for selective chemical transformations.

Selective Reduction and Oxidation of the Aldehyde

The aldehyde group of this compound can be selectively reduced to a primary alcohol without affecting the conjugated diene or the acetal group. This can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction), which enhances the selectivity for the aldehyde over the conjugated system. rsc.org Other methods for the selective 1,2-reduction of α,β-unsaturated aldehydes include the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. asccollegekolhar.in Conversely, conjugate reduction of the diene system can be achieved using specific catalysts like rhodium complexes with hydrosilanes, leaving the aldehyde group intact. organic-chemistry.orgorganic-chemistry.org

Selective oxidation of the aldehyde to a carboxylic acid without affecting the diene system can be challenging. However, reagents like sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) solution are known to selectively oxidize aldehydes in the presence of double bonds. acs.org Other mild oxidizing agents like o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) are typically used for the oxidation of alcohols to aldehydes but can be employed under specific conditions for the oxidation of aldehydes to carboxylic acids, though care must be taken to avoid side reactions with the diene. asccollegekolhar.ingoogle.com

Table 3: Selective Transformations of the Aldehyde Group in a Dienal System

| Reaction | Reagent | Product | Reference |

| Selective Reduction | NaBH₄, CeCl₃ | 9,9-Dimethoxynona-2,4-dien-1-ol | rsc.org |

| Selective Oxidation | NaClO₂, NaH₂PO₄ | 9,9-Dimethoxynona-2,4-dienoic acid | acs.org |

| Conjugate Reduction | Rh(Phebox), (EtO)₂MeSiH | 9,9-Dimethoxynon-3-enal | organic-chemistry.org |

Note: This table provides examples of selective transformations. The efficiency of these reactions on this compound would need to be determined experimentally.

Hydrolysis and Transacetalization of the Dimethoxy Acetal

The dimethoxy acetal group at the C-9 position serves as a protected form of an aldehyde. This group is stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. hu.edu.jochemistrysteps.com The reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol (B129727) to form an oxocarbenium ion, which is then attacked by water. hu.edu.jo A thesis from Bangor University describes a similar hydrolysis of a (3Z,6Z)-9,9-dimethoxynona-3,6-diene derivative using p-toluenesulfonic acid in acetone (B3395972) and water, which also resulted in the isomerization of the double bonds to a more stable conjugated system. organic-chemistry.org This suggests that hydrolysis of the acetal in this compound would likely be straightforward.

Transacetalization is another important reaction of the dimethoxy acetal. In the presence of an acid catalyst and a different alcohol or diol, the methoxy groups can be exchanged. thieme-connect.comorganic-chemistry.org This reaction is useful for changing the protecting group or for introducing the nonanal-9,9-diyl moiety into other molecules. Lanthanide(III) resins have been shown to be effective catalysts for the transacetalization of α,β-unsaturated aldehyde acetals. thieme-connect.com

Reactions with Organometallic Reagents

Detailed research findings on the reactions of this compound with common organometallic reagents such as organolithium compounds, Grignard reagents, and organocuprates are not extensively documented in publicly available literature. However, based on the general reactivity of α,β-unsaturated aldehydes and acetals, a theoretical reactivity profile can be outlined.

The this compound molecule possesses two primary electrophilic sites susceptible to attack by organometallic reagents: the aldehyde carbonyl carbon (C1) and the β-carbon of the conjugated system (C3), with potential for 1,2- and 1,4-conjugate addition, respectively. The presence of the extended π-system and the acetal protecting group at the C9 position introduces further complexity and potential for varied reactivity.

Theoretical Reactivity with Organometallic Reagents:

| Organometallic Reagent | Expected Predominant Reaction | Potential Products |

| Organolithium (e.g., n-BuLi) | 1,2-addition to the carbonyl | 1-(Alkyl/Aryl)-9,9-dimethoxynona-2,4-dien-1-ol |

| Grignard (e.g., RMgX) | Mixture of 1,2- and 1,4-addition | 1-(Alkyl/Aryl)-9,9-dimethoxynona-2,4-dien-1-ol and 3-(Alkyl/Aryl)-9,9-dimethoxynon-4-en-1-al |

| Organocuprate (e.g., R₂CuLi) | 1,4-conjugate addition | 3-(Alkyl/Aryl)-9,9-dimethoxynon-4-en-1-al |

It is important to note that these are predicted outcomes based on established principles of organic chemistry. The actual product distribution would be highly dependent on the specific organometallic reagent used, reaction conditions (temperature, solvent), and the presence of any additives or catalysts.

A study involving a structurally related compound, (3Z,6Z)-9-iododimethoxynona-3,6-diene, attempted a Grignard reaction for chain extension, which was reported to be unsuccessful, with the starting material being recovered. bangor.ac.uk This suggests that steric hindrance or electronic effects of the dimethoxy acetal group might influence the reactivity at the other end of the molecule. bangor.ac.uk

Chemo- and Regioselective Transformations of this compound

The selective transformation of one functional group in the presence of others within the this compound framework presents a significant synthetic challenge and opportunity. The molecule contains a conjugated aldehyde, a diene system, and a dimethyl acetal. The selective reaction at one of these sites without affecting the others would require carefully chosen reagents and conditions.

Potential Chemo- and Regioselective Reactions:

Reduction of the Aldehyde: The selective reduction of the aldehyde in the presence of the diene could be achieved using mild reducing agents such as sodium borohydride (NaBH₄) at low temperatures. This would yield 9,9-Dimethoxynona-2,4-dien-1-ol.

Reduction of the Diene: The selective reduction of the conjugated diene system while preserving the aldehyde and acetal would be more challenging. Catalytic hydrogenation with specific catalysts, such as Wilkinson's catalyst, might offer a pathway, though over-reduction to the saturated aldehyde or alcohol is a potential side reaction.

Deprotection of the Acetal: The dimethyl acetal at the C9 position can be selectively hydrolyzed to the corresponding aldehyde under acidic conditions. A related compound, (3Z,6Z)-9-iododimethoxynona-3,6-diene, was deprotected using p-toluenesulfonic acid monohydrate, which also resulted in the isomerization of the double bond to a more stable conjugated system. bangor.ac.uk This indicates that the reaction conditions must be carefully controlled to avoid undesired side reactions.

Diels-Alder Reaction: The conjugated diene system could potentially participate in [4+2] cycloaddition reactions with suitable dienophiles. The regioselectivity of such a reaction would be influenced by the electronic nature of the dienophile and the substituents on the diene.

Exploration of Catalytic Reactions Utilized by this compound

Specific examples of catalytic reactions where this compound is a substrate are not well-documented. However, the functional groups present in the molecule make it a plausible candidate for various catalytic transformations.

Potential Catalytic Applications:

Asymmetric Catalysis: The prochiral aldehyde could be a substrate for enantioselective additions of organometallic reagents or for asymmetric reduction, leading to chiral alcohols with high enantiomeric excess.

Metathesis Reactions: The terminal double bond of the diene system could potentially undergo cross-metathesis reactions with other olefins in the presence of Grubbs' or other ruthenium-based catalysts, allowing for the elongation or modification of the carbon chain.

Oxidation Catalysis: The aldehyde could be selectively oxidized to the corresponding carboxylic acid using various catalytic systems. Similarly, the diene could be a substrate for catalytic epoxidation or dihydroxylation reactions.

The synthesis of terminal (E)-1,3-dienes has been achieved through methods like the Wittig reaction and Peterson olefination, which are relevant to the formation of the diene moiety present in this compound. lookchem.com These synthetic strategies could be employed in the construction of the molecule itself, which could then be utilized in subsequent catalytic transformations.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds, including the precise configuration of double bonds and the conformational preferences of the molecule. For 9,9-Dimethoxynona-2,4-dienal, both ¹H and ¹³C NMR would provide a wealth of information.

The vinyl protons of the dienal system (H2, H3, H4, and H5) would exhibit complex splitting patterns in the region of δ 5.5-7.5 ppm. The coupling constants between these protons would be crucial in establishing the stereochemistry of the double bonds (E or Z configuration). For a trans-trans configuration, which is common for such systems, large coupling constants (typically 12-18 Hz) would be expected between adjacent vinyl protons.

The protons of the methoxy (B1213986) groups at C9 would appear as a sharp singlet around δ 3.3 ppm, while the proton at C9 would be a triplet coupled to the adjacent methylene (B1212753) group. The remaining methylene protons of the alkyl chain would show characteristic multiplets in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the aldehydic carbon would be highly deshielded, appearing around δ 190-200 ppm. The carbons of the conjugated diene system would resonate in the δ 100-150 ppm region. The acetal (B89532) carbon at C9 would be found around δ 104 ppm, and the methoxy carbons would appear at approximately δ 53 ppm. lookchem.com The remaining aliphatic carbons would have signals in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analog Data (Note: These are predicted values and may differ from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H (Aldehyde) | 9.5-10.5 (d) | 190-200 |

| C2-H | 6.0-6.5 (dd) | 130-140 |

| C3-H | 7.0-7.5 (m) | 140-150 |

| C4-H | 6.0-6.5 (m) | 125-135 |

| C5-H | 5.5-6.0 (m) | 135-145 |

| C6-H₂ | 2.1-2.3 (q) | 30-35 |

| C7-H₂ | 1.4-1.6 (m) | 20-25 |

| C8-H₂ | 1.5-1.7 (m) | 30-35 |

| C9-H | 4.3-4.5 (t) | 104.6 |

| OCH₃ | 3.3-3.4 (s) | 52.8 |

d: doublet, dd: doublet of doublets, t: triplet, q: quartet, m: multiplet, s: singlet

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₁H₁₈O₃.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 198. However, this peak might be weak due to the lability of the molecule. A prominent fragmentation pattern would involve the loss of a methoxy group (-OCH₃) to give a stable oxonium ion at m/z 167. lookchem.com Another characteristic fragmentation would be the loss of methanol (B129727) (CH₃OH) from the molecular ion, leading to a peak at m/z 166.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Assessment

Infrared (IR) spectroscopy is an excellent method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, a strong, sharp absorption band characteristic of the aldehyde C=O stretch would be expected around 1685-1705 cm⁻¹. The conjugation to the diene system shifts this band to a lower wavenumber compared to a saturated aldehyde. The C-H stretch of the aldehyde group would appear as two weak bands around 2720 and 2820 cm⁻¹.

The C=C stretching vibrations of the conjugated diene system would give rise to one or two absorption bands in the region of 1600-1650 cm⁻¹. The C-O stretching vibrations of the acetal group would be visible as strong bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹. lookchem.com

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for analyzing conjugated systems. The π → π* electronic transition in the conjugated dienal chromophore of this compound would result in a strong absorption in the UV region. Based on Woodward-Fieser rules for conjugated dienes and enals, the maximum absorption wavelength (λ_max) would be predicted to be in the range of 220-250 nm. msu.eduvscht.cz The exact position of the λ_max would be sensitive to the solvent and the specific conformation of the molecule.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity and Isomer Separation

Chromatographic techniques are essential for the purification and analysis of organic compounds, including the separation of isomers. Gas chromatography-mass spectrometry (GC-MS) would be an ideal method for assessing the purity of this compound and for separating it from any impurities or isomers. nih.govmdpi.comscispace.com The compound would be expected to have a characteristic retention time under specific GC conditions. The mass spectrometer coupled to the GC would provide immediate identification of the eluting peak based on its mass spectrum.

High-performance liquid chromatography (HPLC), particularly with a reversed-phase column, could also be employed for the purification and analysis of this compound. A UV detector set at the λ_max of the compound would allow for sensitive detection. HPLC would be particularly useful for separating geometric isomers (E/Z) of the dienal system if they were present in a mixture.

X-ray Crystallography for Solid-State Structural Determination (for suitable derivatives)

X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and stereochemistry in the solid state. While this compound is likely a liquid or a low-melting solid at room temperature, it may be possible to obtain a crystalline derivative suitable for X-ray analysis. For instance, reaction of the aldehyde with a suitable reagent could yield a crystalline product.

If a suitable crystal were obtained, X-ray diffraction analysis would provide an unambiguous three-dimensional structure of the derivative. nih.gov This would definitively confirm the connectivity of the atoms and the stereochemistry of the double bonds, providing a solid-state conformation of the molecule. This information would be invaluable for validating the structural assignments made by spectroscopic methods.

Computational and Theoretical Investigations of 9,9 Dimethoxynona 2,4 Dienal

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the ground state properties of a molecule. For 9,9-Dimethoxynona-2,4-dienal, DFT would be employed to optimize the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles.

These calculations would reveal the electronic nature of the conjugated system, including the effects of the electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde group. Key properties such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be visualized. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and electronic excitation properties. For instance, DFT studies on similar conjugated systems often use functionals like B3LYP with a basis set such as 6-31G(d) to obtain reliable results. bohrium.com

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (B3LYP/6-31G(d))

| Property | Calculated Value |

| Total Energy | (Value in Hartrees) |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. No specific published data for this compound were found.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy, particularly for electronic properties, ab initio methods can be utilized. These methods are based on first principles without the use of empirical parameters. Techniques like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

While computationally more demanding, ab initio calculations serve as a benchmark for DFT results. They are particularly useful for calculating precise ionization potentials, electron affinities, and reaction energies. For a molecule like this compound, high-accuracy ab initio calculations could definitively characterize its electronic structure and serve as a reference for more routine computational studies. arxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which is crucial for structure verification and analysis.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming the structure of newly synthesized compounds. nih.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. nih.gov These are then typically scaled or compared to a reference compound (like tetramethylsilane) to correlate with experimental spectra. For this compound, this would help in assigning the signals for the various protons and carbons in its complex structure, especially within the dienal chain and the methoxy groups.

Vibrational Frequencies: The calculation of vibrational frequencies via methods like DFT is used to predict the infrared (IR) spectrum of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C=C stretch, C-H bend). These predictions are instrumental in interpreting experimental IR spectra. For this compound, this would allow for the identification of characteristic peaks corresponding to the aldehyde, the conjugated double bonds, and the methoxy groups.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shifts (ppm) | |

| C=O (Aldehyde) | ~190-195 |

| C-OR (Acetal) | ~100-105 |

| C=C (Dienal) | ~120-150 |

| O-CH₃ (Methoxy) | ~50-55 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| C=O Stretch | ~1680-1700 |

| C=C Stretch | ~1600-1650 |

| C-O Stretch | ~1050-1150 |

Note: These values are typical ranges for the functional groups present and are for illustrative purposes. Actual calculated values would be more precise.

Mechanistic Studies of Reactions via Computational Transition State Modeling

Computational chemistry is a vital tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For this compound, one could study various reactions, such as its behavior under acidic conditions which might lead to the hydrolysis of the acetal (B89532), or its participation in cycloaddition reactions at the dienal moiety. DFT calculations are commonly used to locate the transition state structure and calculate the activation energy barrier. This information reveals the kinetic feasibility of a proposed reaction pathway and can help in designing synthetic routes or understanding degradation pathways.

Conformational Analysis and Potential Energy Surface Exploration

The flexible nine-carbon chain of this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and to understand the energy barriers between them.

Applications of 9,9 Dimethoxynona 2,4 Dienal in Complex Organic Synthesis

Role as a Synthetic Intermediate for Natural Products and Analogues

The structural framework of 9,9-Dimethoxynona-2,4-dienal, a nine-carbon chain with reactive functionalities at both ends, makes it a suitable intermediate for the synthesis of various natural products and their analogues. The conjugated dienal can participate in a range of carbon-carbon bond-forming reactions, while the masked aldehyde at the terminus (the dimethoxy acetal) allows for sequential and controlled synthetic manipulations.

A notable application is in the synthesis of insecticidal compounds that are analogues of natural pyrethrins. A patent describes a synthetic route where a terminal (E)-1,3-diene, produced by methods such as the one developed by Wang and West for this compound's precursor, is a key intermediate. google.com This diene moiety is incorporated into a cyclopropane (B1198618) ring to form polyenylcyclopropanecarboxylic esters, which exhibit high insecticidal activity. google.com While not a direct synthesis of a natural product, this demonstrates the utility of the structural motif in creating biologically active analogues.

Furthermore, related isomers and derivatives, such as (3Z,6Z)-9,9-dimethoxynona-3,6-dien-1-yl acetate, have been investigated as key intermediates in the synthesis of insect pheromones. bangor.ac.ukbangor.ac.uk This highlights the general value of such C9 acetal-protected dienals and their derivatives as building blocks for complex, biologically active molecules.

Incorporation into Advanced Materials and Polymer Architectures

The presence of a conjugated diene system in this compound suggests its potential for use in polymer chemistry. Conjugated dienes are known monomers for polymerization reactions, such as Diels-Alder polymerization or transition-metal-catalyzed polymerizations, which can lead to the formation of polymers with interesting electronic and optical properties. The aldehyde functionality could also be used to graft the molecule onto surfaces or to modify existing polymer backbones.

However, a thorough search of the scientific and technical literature did not yield any specific examples or research focused on the incorporation of this compound into advanced materials or polymer architectures. Its application in this field remains a theoretical possibility awaiting exploration.

Development of Novel Reagents and Methodologies in Organic Chemistry

The most significant contribution involving this compound is in the context of developing new synthetic methodologies. The challenge of efficiently synthesizing terminal (E)-1,3-dienes with high stereoselectivity prompted the work of Wang and West, who developed a convenient and general method to access this class of compounds. organic-chemistry.orgthieme-connect.com

Their research was specifically motivated by the need for an efficient route to dienals like (2E,4E)-9,9-Dimethoxynona-2,4-dienal. organic-chemistry.org The developed methodology is a modified Wittig-Horner reaction that utilizes a lithiated allylphosphonate and an aldehyde in the presence of hexamethylphosphoramide (B148902) (HMPA) to ensure high yields and excellent selectivity for the (E)-isomer. organic-chemistry.org The target dienal is obtained in two steps: the stereoselective olefination of 6,6-dimethoxyhexanal (B1624768) followed by the simple aqueous hydrolysis of the resulting diene acetal (B89532). organic-chemistry.org This method proved more reliable and general than many existing procedures. organic-chemistry.orgthieme-connect.com

The development of this synthetic route demonstrates the role of this compound not as the reagent itself, but as the target molecule whose synthetic challenge spurred methodological innovation in stereoselective olefination reactions.

Table of Reaction Conditions for Synthesis

This table summarizes the optimized conditions reported by Wang and West for the synthesis of the precursor to this compound. organic-chemistry.org

| Reactants | Reagents & Conditions | Product | Yield | E/Z Ratio |

| 6,6-Dimethoxyhexanal, Diethyl allylphosphonate | 1. BuLi, THF, -78 °C 2. HMPA, -78 °C to r.t. | (E)-9,9-Dimethoxynona-1,3-diene | 65% | >98:2 |

| (E)-9,9-Dimethoxynona-1,3-diene | Aqueous hydrolysis | (2E,4E)-9,9-Dimethoxynona-2,4-dienal | 93% | - |

Derivatization and Analogue Synthesis of 9,9 Dimethoxynona 2,4 Dienal

Systematic Exploration of Structural Modifications on the Carbon Chain and Dienal System

The nine-carbon backbone and the 2,4-dienal functionality of 9,9-dimethoxynona-2,4-dienal offer multiple sites for structural variation. A systematic exploration of these sites would be key to understanding how changes in the molecule's architecture affect its biological or chemical properties.

Carbon Chain Modifications:

Introduction of Alkyl Groups: The synthesis of analogues with methyl or other alkyl groups on the carbon backbone could be achieved by starting with appropriately substituted precursors. For instance, the synthesis of (E)-9,9-Dimethoxy-2-methylnona-1,3-diene has been reported, starting from 6,6-dimethoxyhexanal (B1624768) and a lithiated phosphonate (B1237965). A similar strategy could be adapted to introduce substituents along the chain of this compound.

Insertion of Heteroatoms: Replacing a methylene (B1212753) group with an oxygen (ether linkage) or nitrogen (amine linkage) could dramatically alter the polarity and hydrogen bonding capacity of the molecule.

Varying Chain Length: Analogues with shorter or longer carbon chains could be synthesized to probe the optimal length for a specific application. This can be accomplished by using different starting aldehydes in olefination reactions.

Dienal System Modifications:

The conjugated dienal system is a critical feature, likely governing the molecule's reactivity and electronic properties. Modifications here are expected to have a significant impact.

Substitution on the Diene: Introducing substituents, such as methyl or halogen groups, directly onto the double bonds can alter their electronic nature and steric environment.

Extension of Conjugation: The dienal system could be extended to a trienal or polyenal system through further vinylogous additions, for example, by reacting the aldehyde with appropriate Wittig reagents. researchgate.netpressbooks.pub This would significantly alter the electronic absorption properties of the molecule.

A hypothetical series of structural modifications is presented in the table below, illustrating the systematic approach to exploring the chemical space around this compound.

| Modification Type | Position of Modification | Proposed Analogue Structure | Anticipated Change in Properties |

| Carbon Chain | C7 | 7-Methyl-9,9-dimethoxynona-2,4-dienal | Increased lipophilicity, altered steric profile |

| Carbon Chain | C6 | 6-Oxa-9,9-dimethoxynona-2,4-dienal | Increased polarity, potential for H-bonding |

| Dienal System | C2 | 2-Chloro-9,9-dimethoxynona-2,4-dienal | Altered electrophilicity of the dienal system |

| Dienal System | Stereochemistry | (2Z,4E)-9,9-Dimethoxynona-2,4-dienal | Different 3D conformation, potentially altered biological recognition |

| Chain Length | - | 11,11-Dimethoxyundeca-2,4-dienal | Increased chain length and lipophilicity |

Synthesis of Functionally Diverse Analogues for Structure-Reactivity Relationship Studies

To establish clear structure-reactivity relationships (SRR), a diverse set of analogues must be synthesized and tested. This involves introducing a variety of functional groups at specific positions to probe their influence on the molecule's reactivity. The synthesis of such analogues would likely rely on established synthetic methodologies.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the construction of the dienal system with control over stereochemistry. pressbooks.puborganic-chemistry.orgmasterorganicchemistry.com For example, an appropriate phosphonium (B103445) salt or phosphonate ester could be reacted with a suitable aldehyde precursor to generate the desired dienal structure.

The dimethoxy acetal (B89532) at the C9 position serves as a protected aldehyde. This protecting group is stable under basic and nucleophilic conditions, allowing for extensive modification of the rest of the molecule. organic-chemistry.org Deprotection under acidic conditions would liberate the free aldehyde, which could then undergo a host of further reactions, including oxidation, reduction, or further olefination. A documented example in a related system shows that deprotection of (3Z,6Z)-9-iododimethoxynona-3,6-diene with p-toluenesulfonic acid monohydrate led to the aldehyde, which then rearranged to the more stable conjugated (2E,6Z)-9-iodonona-2,6-dienal. bangor.ac.uk

The table below outlines a series of functionally diverse analogues and the synthetic rationale for their preparation, aimed at elucidating structure-reactivity relationships.

| Analogue | Key Functional Group | Synthetic Rationale | Purpose in SRR Studies |

| 9-Oxonona-2,4-dienal | Terminal Aldehyde | Acid-catalyzed deprotection of the dimethoxy acetal. organic-chemistry.orgbangor.ac.uk | To assess the role of the terminal aldehyde in reactivity and biological activity. |

| Nona-2,4-dien-9-ol | Terminal Alcohol | Reduction of the deprotected aldehyde using a mild reducing agent like NaBH4. | To determine if the aldehyde's electrophilicity is essential. |

| Nona-2,4-dien-9-oic acid | Terminal Carboxylic Acid | Oxidation of the deprotected aldehyde using an oxidant like Ag2O or NaClO2. | To introduce a negative charge and explore interactions with cationic sites. |

| 9-Amino-nona-2,4-dienal | Terminal Amine | Reductive amination of the deprotected aldehyde. | To introduce a positive charge (at physiological pH) and explore interactions with anionic sites. |

Preparation of Labeled Derivatives for Mechanistic Investigations

To investigate the mechanism of action of this compound in biological or chemical systems, isotopically labeled derivatives are invaluable tools. These derivatives, which contain heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), can be traced and distinguished from their unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Deuterium Labeling:

Deuterium labels can be introduced at various positions. For instance, labeling at positions adjacent to the carbonyl group (once deprotected) can be used to probe mechanisms involving enolate formation. Deuterated reducing agents, such as sodium borodeuteride (NaBD₄), could be used to introduce deuterium at the C9 position of the corresponding alcohol.

Carbon-13 Labeling:

Incorporation of ¹³C atoms at specific sites in the carbon backbone allows for the tracking of metabolic pathways or reaction mechanisms. This is often achieved by starting the synthesis with a ¹³C-labeled precursor. For example, a Wittig reaction could be performed with a ¹³C-labeled phosphonium ylide to introduce the label into the dienal system.

Oxygen-18 Labeling:

Labeling the oxygen atoms of the methoxy (B1213986) groups or the aldehyde can provide insights into hydrolysis and other reactions at these sites. For instance, performing the acetalization reaction with ¹⁸O-labeled methanol (B129727) would yield a labeled derivative. researchgate.net

The following table summarizes potential labeled derivatives and their applications in mechanistic studies.

| Labeled Derivative | Isotope and Position | Synthetic Approach | Application in Mechanistic Studies |

| [9-²H]-9,9-Dimethoxynona-2,4-dienal | Deuterium at C9 | Reduction of a corresponding ester to the aldehyde using a deuterated reducing agent, followed by acetalization. | To probe kinetic isotope effects in reactions involving the C9 position. |

| [2-¹³C]-9,9-Dimethoxynona-2,4-dienal | Carbon-13 at C2 | Wittig reaction using a [1-¹³C]-labeled phosphonium ylide. | To trace the fate of the C2 carbon in metabolic or degradation pathways using ¹³C NMR or MS. |

| [9,9-di(¹⁸O-methoxy)]-Nona-2,4-dienal | Oxygen-18 in methoxy groups | Acetalization of the corresponding aldehyde using ¹⁸O-labeled methanol. researchgate.net | To study the mechanism of acetal hydrolysis. |

Future Research Directions and Emerging Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The multi-step synthesis required for complex molecules like 9,9-Dimethoxynona-2,4-dienal is well-suited for the transition from traditional batch processing to modern continuous flow and automated systems. This shift promises enhanced safety, reproducibility, and efficiency. researchgate.net

Flow chemistry, where reactants are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and reaction time. acs.org For a molecule like this compound, a hypothetical flow process could involve sequential reactor modules, each dedicated to a specific transformation. This could include, for example, a packed-bed reactor with an immobilized catalyst for forming the diene system, followed by an in-line purification step before the final reaction. researchgate.net Such processes minimize manual handling of intermediates and allow for safer operation, especially when dealing with highly reactive reagents. acs.org

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, could dramatically accelerate the discovery and optimization of synthetic routes to this compound and its derivatives. sigmaaldrich.comnso-journal.org Systems using pre-packaged reagent cartridges or capsules could be employed to explore a wide range of reaction conditions or to build libraries of related compounds for screening purposes. nih.govsynplechem.com For instance, an automated platform could efficiently test various aldehydes and phosphonates in a Horner-Wadsworth-Emmons reaction to optimize the yield and stereoselectivity of the diene formation. Iterative synthesis approaches, where molecular complexity is built up in a modular and repeated fashion, could also be automated to construct the carbon backbone of the molecule. uni-regensburg.de

Table 1: Potential Automated and Flow Chemistry Operations for this compound Synthesis

| Synthetic Step | Flow/Automated Technology | Anticipated Advantage | Relevant Findings |

| C-C Bond Formation (e.g., Wittig/HWE) | Cartridge-based automated synthesizer | Rapid screening of reagents and conditions for optimal yield and stereoselectivity. | Automated platforms can efficiently create libraries from aldehyde precursors. nih.govsynplechem.com |

| Diene Formation (e.g., Dehydrogenation) | Packed-bed flow reactor with immobilized catalyst | High efficiency, catalyst reusability, simplified product purification. | Flow reactors with heterogeneous catalysts enable continuous production of catalyst-free products. researchgate.net |

| Oxidation/Acetal (B89532) Formation | Sequential microreactors | Precise control of stoichiometry and temperature, minimizing side reactions and improving safety. | Flow chemistry offers a superior safety profile for highly reactive chemical species. acs.org |

| In-line Purification | Capture-and-release chromatography modules | Automated purification between steps, eliminating manual workup and isolation of intermediates. | Fully automated platforms can integrate synthesis and purification steps. nso-journal.org |

Sustainable and Green Chemistry Approaches for Production and Transformations

The production of specialty chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. markwideresearch.com The synthesis of this compound offers multiple opportunities to implement these principles.

A key focus is the development of catalytic methods that use environmentally benign oxidants. For instance, a palladium-catalyzed aerobic dehydrogenation of a suitable enal precursor could form the conjugated diene system using molecular oxygen as the sole, clean oxidant, producing only water as a byproduct. nih.gov This approach offers high atom economy and avoids the use of stoichiometric, and often hazardous, traditional oxidizing agents. Another green strategy involves the oxidative cleavage of carbon-carbon double bonds in renewable feedstocks, such as unsaturated fatty acids, using polyoxometalate (POM) catalysts to generate aldehyde functionalities. yedarnd.com

Biocatalysis represents another frontier for the sustainable production of aldehydes. transmit.de Enzymatic processes, such as those using aldehyde oxidoreductases, can offer high selectivity under mild conditions, reducing the energy demands and waste associated with conventional chemical processes. transmit.de The use of bio-based feedstocks, tracked through a mass-balance approach, could further enhance the sustainability profile of the compound's entire lifecycle. kremschem.com

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application to this compound Synthesis | Supporting Research |

| 1. Prevention | Designing syntheses to minimize waste generation from the outset. | The core philosophy of green chemistry. yedarnd.com |

| 2. Atom Economy | Employing addition reactions or catalytic cycles (e.g., aerobic dehydrogenation) that incorporate a maximal number of reactant atoms into the final product. | Palladium-catalyzed aerobic dehydrogenation maximizes atom economy by using O₂ as the oxidant. nih.gov |

| 7. Use of Renewable Feedstocks | Sourcing starting materials from biological origins, such as plant oils or fatty acids. | Green chemistry encourages using renewable resources like unsaturated fatty acids as feedstock. yedarnd.comau.dk |

| 9. Catalysis | Using selective catalysts (e.g., palladium, biocatalysts) in small amounts over stoichiometric reagents to minimize waste. | Biocatalytic processes and POM catalysts offer highly selective transformations. yedarnd.comtransmit.de |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Control over the stereochemistry of the two double bonds in the 2,4-dienal system is critical, as the geometry (E,E, E,Z, Z,E, or Z,Z) dictates the molecule's properties and reactivity. Future research will heavily focus on novel catalytic systems that provide high stereoselectivity.

A significant breakthrough in this area is the palladium-catalyzed aerobic γ,δ-dehydrogenation of enals, which has been shown to produce conjugated (E,E)-dienals with complete stereoselectivity. nih.gov This method is powerful due to its generality and mild reaction conditions. The mechanism is believed to involve a rate-determining cleavage of the γ-C−H bond, and the formation of the thermodynamically stable E,E-product is favored. nih.gov

Beyond this, the exploration of other catalytic platforms continues. Heterogeneous catalysts are particularly attractive for their ease of separation and potential for use in continuous flow systems. mdpi.com Examples include supported copper catalysts for pyrazole (B372694) synthesis or silica-entrapped catalysts (SiliaCat) used for clean manufacturing, which could be adapted for transformations in the synthesis of this compound. rsc.org Organocatalysis also presents a metal-free alternative for achieving high enantioselectivity in various reactions, which could be relevant if chiral centers were introduced into the molecule's backbone.

Table 3: Comparison of Potential Catalytic Strategies for Diene Formation

| Catalytic System | Key Features | Selectivity | Potential Advantages |

| Pd-catalyzed Aerobic Dehydrogenation | Uses molecular oxygen as the oxidant; proceeds via γ,δ-dehydrogenation of an enal. | Reported to have complete E,E-stereoselectivity. nih.gov | High atom economy, uses a clean oxidant, mild conditions. |

| Wittig-Horner / HWE Reaction | Reaction of an aldehyde with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion. | Selectivity (E vs. Z) is highly dependent on the reagent structure and reaction conditions. | Well-established, versatile, and tolerant of many functional groups. |

| Organocatalysis | Uses small organic molecules as catalysts. | Can be designed for high diastereo- and enantioselectivity. | Metal-free, often less sensitive to air and moisture. |

| Heterogeneous Catalysis (in flow) | Supported metal catalysts (e.g., Pd, Cu, Ru) in a flow reactor. | Selectivity can be high; influenced by support and flow conditions. | Catalyst is easily separated and reused, ideal for continuous production. mdpi.comrsc.org |

Interdisciplinary Applications in Areas such as Material Science and Green Technologies

The unique structure of this compound makes it a promising candidate for applications beyond traditional organic chemistry, particularly in material science and green technologies. Its potential lies in its ability to act as a functional building block.

In material science , the compound could be used as a monomer or a surface-modifying agent. The conjugated diene is reactive in polymerization reactions like the Diels-Alder cycloaddition, potentially allowing for the creation of novel polymers with specific thermal or mechanical properties. The aldehyde group (or the acetal, which can be deprotected) provides a reactive handle for grafting the molecule onto surfaces. For example, it could be covalently bonded to carbon nanomaterials, silica, or metal surfaces to alter their chemical properties, such as wettability or reactivity. mdpi.comrsc.org This functionalization is a key strategy for developing advanced materials for sensors, catalysts, and electronic devices. mdpi.com The functionalization of organic molecules has also been shown to tune their electronic properties for potential use in organic semiconductors or solar cells. researchgate.net

In the realm of green technologies , this compound can be viewed as a platform chemical derived from potentially renewable resources. Its structure is reminiscent of naturally occurring polyunsaturated aldehydes (PUAs) produced by organisms like diatoms, which use them as chemical defense or signaling molecules. plos.orgresearchgate.net This bio-inspiration suggests potential applications in agriculture as a precursor for targeted pesticides or in the development of biodegradable materials. Furthermore, its long hydrocarbon chain and polar end groups give it amphiphilic character, suggesting possible roles in formulation science or as a building block for novel surfactants. The use of green technologies like enzymatic processes or pressurized extraction for producing related compounds (n-3 PUFA-rich oils) further supports the sustainable lifecycle potential of such molecules. au.dk

Table 4: Potential Interdisciplinary Applications of this compound

| Field | Potential Application | Enabling Chemical Feature | Rationale / Supporting Concepts |

| Material Science | Polymer Synthesis: Creation of novel polymers via Diels-Alder or other polymerization reactions. | Conjugated diene system | Dienes are classic monomers for polymerization. |

| Material Science | Surface Functionalization: Modifying surfaces of silica, carbon nanotubes, or metals. | Aldehyde/Acetal group for covalent attachment | Attaching molecules to surfaces is a key method for creating smart materials for sensors and catalysts. mdpi.comrsc.org |

| Material Science | Organic Electronics: Building block for functional organic semiconductors. | Conjugated π-system and functional end-groups | Functionalization can tune the electronic and optical properties of organic molecules for solar cell applications. researchgate.net |

| Green Technology | Bio-inspired Agrochemicals: Precursor for targeted, potentially biodegradable, active ingredients. | Polyunsaturated aldehyde structure | Structure mimics natural PUAs used by diatoms as defense compounds. plos.orgresearchgate.net |

| Green Technology | Platform Chemical: A versatile intermediate for synthesizing biodegradable surfactants or polymers. | Amphiphilic character (hydrocarbon chain + polar head) | Derivable from renewable feedstocks, contributing to a circular economy. kremschem.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.